molecular formula C10H16N2O2 B1451637 N-Ethyl-3-[(2-furylmethyl)amino]propanamide CAS No. 1040691-71-1

N-Ethyl-3-[(2-furylmethyl)amino]propanamide

Cat. No.: B1451637
CAS No.: 1040691-71-1
M. Wt: 196.25 g/mol
InChI Key: JMCKRROADKLEHD-UHFFFAOYSA-N
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Description

N-Ethyl-3-[(2-furylmethyl)amino]propanamide is a chemical compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25 g/mol . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . The compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and an amide group, which is a functional group characterized by a carbonyl group linked to a nitrogen atom.

Preparation Methods

The synthesis of N-Ethyl-3-[(2-furylmethyl)amino]propanamide typically involves the reaction of N-ethylpropanamide with 2-furylmethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

N-Ethyl-3-[(2-furylmethyl)amino]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

N-Ethyl-3-[(2-furylmethyl)amino]propanamide is widely used in scientific research, particularly in the field of proteomics. It is employed as a reagent for studying protein interactions, modifications, and functions. The compound’s unique structure allows it to interact with specific proteins, making it valuable for identifying and characterizing protein targets. Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents and in industrial processes for the synthesis of specialized chemicals .

Mechanism of Action

The mechanism of action of N-Ethyl-3-[(2-furylmethyl)amino]propanamide involves its interaction with specific molecular targets, such as proteins or enzymes. The compound binds to these targets through non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. This binding can modulate the activity of the target proteins, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-Ethyl-3-[(2-furylmethyl)amino]propanamide can be compared with other similar compounds, such as:

    N-Methyl-3-[(2-furylmethyl)amino]propanamide: This compound has a similar structure but with a methyl group instead of an ethyl group. It may exhibit different reactivity and binding properties.

    N-Ethyl-3-[(2-thienylmethyl)amino]propanamide: This compound features a thienyl ring (a five-membered ring containing sulfur) instead of a furan ring. The presence of sulfur can influence the compound’s chemical and biological properties.

    N-Ethyl-3-[(2-pyridylmethyl)amino]propanamide: This compound contains a pyridyl ring (a six-membered ring containing nitrogen) instead of a furan ring.

Properties

IUPAC Name

N-ethyl-3-(furan-2-ylmethylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-2-12-10(13)5-6-11-8-9-4-3-7-14-9/h3-4,7,11H,2,5-6,8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCKRROADKLEHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCNCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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